

A Technical Guide to the Spectroscopic Analysis of 4-Ethylbenzoic Acid

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Compound of Interest

Compound Name: 4-Ethylbenzoic acid

Cat. No.: B181625

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-ethylbenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details the spectral characteristics of the molecule and outlines the experimental protocols for data acquisition.

Molecular Structure

4-Ethylbenzoic acid (C₉H₁₀O₂) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at the para position.

Molecular Weight: 150.17 g/mol [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-ethylbenzoic acid**, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

The ¹H NMR spectrum of **4-ethylbenzoic acid** displays distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The data presented here is typically acquired in a deuterated solvent like CDCl₃.

Signal	Chemical Shift (δ) in ppm	Integration	Multiplicity	Assignment
a	~12.0	1H	Singlet (broad)	-COOH
b	~8.0	2H	Doublet	Aromatic (ortho to -COOH)
c	~7.3	2H	Doublet	Aromatic (ortho to -CH ₂ CH ₃)
d	2.72	2H	Quartet	-CH ₂ -
e	1.27	3H	Triplet	-CH ₃

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) in ppm	Assignment
172.5	Carboxylic Acid (-COOH)
144.7	Aromatic (C-CH ₂ CH ₃)
130.3	Aromatic (CH, ortho to -COOH)
129.2	Aromatic (CH, ortho to -CH ₂ CH ₃)
126.6	Aromatic (C-COOH)
21.8	Methylene (-CH ₂)
15.5	Methyl (-CH ₃)

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

The following is a general procedure for acquiring solution-state NMR spectra of a solid sample like **4-ethylbenzoic acid**.

- **Sample Preparation:** Accurately weigh 5-20 mg of the **4-ethylbenzoic acid** sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[6] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[6][7] Gentle vortexing or sonication can be used to ensure the solid is completely dissolved.[6][8]
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6] Ensure the solution height is between 4 and 5 cm from the bottom of the tube. [6][7]
- **Spectrometer Setup:** The NMR tube is placed in a spinner turbine and its depth is adjusted using a gauge. The sample is then inserted into the NMR spectrometer.
- **Data Acquisition:**
 - **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[6]
 - **Shimming:** The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks. [6]
 - **Tuning and Matching:** The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal reception.[6]
 - **Acquisition:** A standard pulse sequence (e.g., 'zg' for a simple 1D spectrum) is selected.[9] Key parameters such as the number of scans, spectral width, and relaxation delay are set, and the experiment is initiated.[6]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of **4-ethylbenzoic acid** shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid, C-H bonds of the aromatic ring and ethyl group, and C=C bonds of the aromatic ring.

Frequency (cm ⁻¹)	Assignment
2500-3300	O-H stretch (carboxylic acid, broad)
2970	C-H stretch (aliphatic)
1685	C=O stretch (carboxylic acid)
1610, 1420	C=C stretch (aromatic)
1300	C-O stretch
920	O-H bend (out-of-plane)

Data compiled from NIST Chemistry WebBook.[\[10\]](#)

For a solid sample like **4-ethylbenzoic acid**, the thin solid film method is a common and straightforward approach.[\[11\]](#)

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of **4-ethylbenzoic acid** in a few drops of a volatile solvent such as methylene chloride or acetone.[\[11\]](#)
- Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[11\]](#) Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[\[11\]](#) The quality of the spectrum depends on the film's thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[\[11\]](#)
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.[\[11\]](#) Obtain a background spectrum of the empty sample compartment first.[\[12\]](#) Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone) and return it to a desiccator to protect it from moisture.[\[11\]](#)[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

In electron ionization (EI) mass spectrometry, **4-ethylbenzoic acid** undergoes ionization and subsequent fragmentation.

Mass-to-Charge Ratio (m/z)	Proposed Assignment
150	Molecular Ion $[M]^+$
135	$[M - CH_3]^+$
105	$[M - COOH]^+$ or $[C_6H_4CH_2CH_3]^+$
77	$[C_6H_5]^+$

Data compiled from NIST Chemistry WebBook and PubChem.[\[4\]](#)[\[14\]](#)

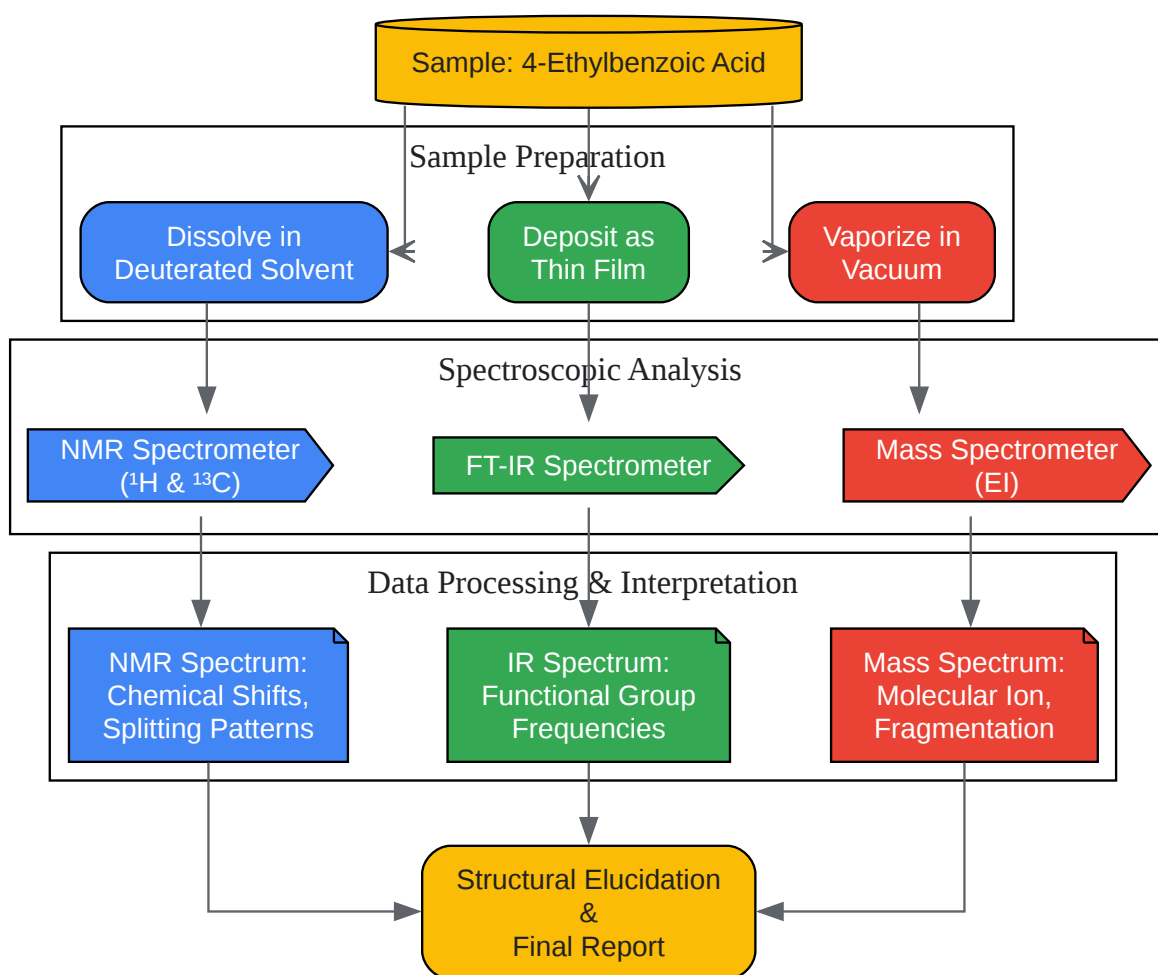
The following is a general protocol for obtaining an EI mass spectrum.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For a volatile solid like **4-ethylbenzoic acid**, it can be heated in a vacuum to enter the gas phase.[\[15\]](#) Alternatively, it can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[\[16\]](#)
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[\[17\]](#) This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[\[17\]](#)
- **Fragmentation:** The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral species.[\[15\]](#)
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer).[\[17\]](#)[\[18\]](#)

- Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion. [17]

Spectroscopic Analysis Workflow

The overall process for the spectroscopic characterization of a chemical compound like **4-ethylbenzoic acid** follows a logical workflow from sample handling to final data interpretation.



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Caption: Workflow for the spectroscopic analysis of **4-Ethylbenzoic acid**.

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